molecular formula C14H15N B1662005 Di-m-tolylamine CAS No. 626-13-1

Di-m-tolylamine

Cat. No.: B1662005
CAS No.: 626-13-1
M. Wt: 197.27 g/mol
InChI Key: CWVPIIWMONJVGG-UHFFFAOYSA-N
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Description

Di-m-tolylamine, also known as 3-methyl-N-(3-methylphenyl)aniline, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where two methyl groups are substituted at the meta positions of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science .

Scientific Research Applications

Di-m-tolylamine has several applications in scientific research:

Safety and Hazards

Di-m-tolylamine is classified as a skin corrosive/irritant (Category 2, H315) according to the GHS Classification . It may cause respiratory irritation (H335) and serious eye irritation (H319) .

Future Directions

Future directions for Di-m-tolylamine could involve exploring new and green methods for the synthesis of anilines . The development of more atom-economical methods for the construction of C–N bonds could also be a focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-m-tolylamine can be synthesized through several methods. One common approach involves the reaction of m-toluidine with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the catalytic hydrogenation of nitro compounds or the reductive amination of aldehydes with m-toluidine. These methods are optimized for large-scale production and often involve the use of palladium or platinum catalysts .

Chemical Reactions Analysis

Types of Reactions: Di-m-tolylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Di-m-tolylamine can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, with methyl groups at the meta positions, imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVPIIWMONJVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426804
Record name Di-m-tolylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-13-1
Record name Di-m-tolylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m,m'-Ditolylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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